molecular formula C18H14N2 B317745 2-(4-methylphenyl)-1H-perimidine

2-(4-methylphenyl)-1H-perimidine

Cat. No.: B317745
M. Wt: 258.3 g/mol
InChI Key: VQHBDGIIHYIOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenyl)-1H-perimidine is a nitrogen-containing heterocyclic compound synthesized via the condensation of 1,8-diaminonaphthalene with 4-methylbenzaldehyde. Its hemihydrate form (C₁₈H₁₄N₂·0.5H₂O) crystallizes in a monoclinic system with a twofold rotation axis, leading to positional disorder of the N–H group and water molecule . Key structural features include:

  • Crystal System: Monoclinic, space group C2/c.
  • Hydrogen Bonding: Disordered N–H···O interactions involving the water molecule.
  • Synthesis: Achieved in good yield, characterized by ¹H NMR and X-ray diffraction .

This compound serves as a model for studying substituent effects on perimidine derivatives, particularly the influence of the 4-methylphenyl group on physicochemical and structural properties.

Properties

Molecular Formula

C18H14N2

Molecular Weight

258.3 g/mol

IUPAC Name

2-(4-methylphenyl)-1H-perimidine

InChI

InChI=1S/C18H14N2/c1-12-8-10-14(11-9-12)18-19-15-6-2-4-13-5-3-7-16(20-18)17(13)15/h2-11H,1H3,(H,19,20)

InChI Key

VQHBDGIIHYIOAB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of 2-(4-methylphenyl)-1H-perimidine exhibit significant antibacterial and antifungal activities. A study reported the synthesis of several 2-substituted-1H-perimidines, including this compound, which were evaluated for their antimicrobial efficacy against various pathogens. The results demonstrated promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic uses in treating infections .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Perimidine derivatives have shown effectiveness as anticancer agents by inhibiting tumor cell proliferation. Specific studies have highlighted the role of these compounds in inducing apoptosis in cancer cells, thereby contributing to their potential as chemotherapeutic agents .

Organic Synthesis

Synthesis Methods

The synthesis of this compound can be accomplished through various methods, including one-pot procedures that utilize environmentally friendly techniques such as ultrasonication. This method not only increases yield but also aligns with green chemistry principles by minimizing waste and reducing the use of hazardous solvents .

Functionalization

The ability to modify the perimidine structure opens avenues for developing new materials and compounds with tailored properties. For instance, modifications can enhance solubility or reactivity, making these derivatives suitable for specific applications in organic synthesis and materials science .

Materials Science

Dye and Pigment Applications

This compound is utilized as a dye intermediate in the textile industry. Its derivatives serve as coloring agents due to their vibrant hues and stability under various conditions. The compound's ability to form complexes with metals also makes it useful in producing pigments for plastics and coatings .

Fluorescent Sensors

Recent advancements have explored the use of perimidine derivatives as fluorescent sensors. These compounds can detect specific ions or molecules through changes in fluorescence intensity, making them valuable in environmental monitoring and biomedical applications .

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial activity of synthesized perimidines, including this compound, disc diffusion methods were employed against various bacterial strains. The results indicated that compounds with electron-withdrawing groups at ortho or para positions exhibited enhanced antibacterial activity compared to those with electron-donating groups.

CompoundYield (%)Antibacterial Activity
This compound92Effective against S. aureus and E. coli
2-(4-Chlorophenyl)-1H-perimidine96Effective against Bacillus cereus

Case Study 2: Synthesis via Ultrasonication

A green synthesis approach was developed using ultrasonication to produce this compound from aldehydes and naphthalene derivatives. This method resulted in high yields while adhering to environmentally friendly practices.

Reaction ConditionsYield (%)Time (min)
Ultrasonication9230
Conventional Heating75120

Comparison with Similar Compounds

2-(Pyridin-2-yl)-1H-perimidine and N-Methylated Analogues

A study compared 2-(pyridin-2-yl)-1H-perimidine (1) with its mono- (2) and di-N-methylated (3) derivatives :

Property 2-(Pyridin-2-yl)-1H-perimidine (1) Mono-N-Methylated (2) Di-N-Methylated (3)
Substituent Pyridinyl Pyridinyl + N–CH₃ Pyridinyl + 2×N–CH₃
Crystal Packing Planar π-stacking Distorted due to steric effects Increased hydrophobicity
Hydrogen Bonding Strong N–H···N interactions Weakened by methylation Absent
Spectroscopy ¹H NMR: NH signal at ~9.5 ppm NH signal absent No NH signals

Key Insight : Methylation reduces hydrogen-bonding capacity and alters electronic properties, impacting solubility and intermolecular interactions .

2-[2-(Diphenylphosphoryl)phenyl]-1H-perimidine (L1)

L1, a phosphoryl-substituted derivative, differs significantly in synthesis and structure:

Property 2-(4-Methylphenyl)-1H-perimidine L1
Synthesis Condensation + crystallization Reflux with Na₂S₂O₅ for dehydrogenation
Crystal System Monoclinic (C2/c) Monoclinic (P2₁/n)
Hydrogen Bonding N–H···O (water-mediated) Strong N–H···O=P intermolecular bonds
FT-IR C=N stretch at ~1657 cm⁻¹ (similar) C=N stretch at 1657 cm⁻¹
Solubility Moderate in polar solvents Poor due to bulky phosphoryl group

Key Insight : The phosphoryl group in L1 enhances intermolecular hydrogen bonding but reduces solubility compared to the methylphenyl derivative .

Dihydroperimidine Analogues

Dihydroperimidines, such as 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, exhibit distinct properties due to reduced conjugation:

Property This compound Dihydroperimidine
Aromaticity Fully conjugated Non-aromatic (localized π-system)
Hydrogen Bonding N–H···O interactions Imidazolyl NH participates in H-bonding
Solubility Insoluble in methanol Forms methanol solvates

Key Insight : The absence of full aromaticity in dihydroperimidines increases flexibility, enabling unique solvate formation .

Research Findings and Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Crystal System Space Group C=N IR (cm⁻¹) ¹H NMR NH Signal (ppm)
This compound Monoclinic C2/c 1657 (estimated) ~9.5 (disordered)
L1 Monoclinic P2₁/n 1657 9.39
2-(Pyridin-2-yl)-1H-perimidine Not reported 9.5

Preparation Methods

Ultrasound-Assisted Synthesis

A 2016 study demonstrated the efficacy of ultrasound irradiation in reducing reaction times and improving yields. Using N-bromosuccinimide (NBS) as a catalyst in aqueous media, 1,8-diaminonaphthalene and p-tolualdehyde were sonicated at 70°C for 20 minutes, achieving a 90% yield. The cavitation effect of ultrasound enhances molecular collisions, accelerating both Schiff base formation and cyclization. Comparative data illustrates the superiority of sonication over conventional heating:

MethodTime (min)Yield (%)
Ultrasound2090
Conventional12070

Computational Insights into Reaction Mechanisms

Density functional theory (DFT) studies at the B3LYP/6-31G(d) level have elucidated the tautomerism and energy profiles of perimidine formation. The reaction proceeds via a stepwise mechanism:

  • Schiff Base Formation : Exergonic step (ΔG=12.3kcal/molΔG = -12.3 \, \text{kcal/mol}) with a low activation barrier (Ea=6.7kcal/molE_a = 6.7 \, \text{kcal/mol}).

  • Cyclization : Rate-determining step with Ea=18.4kcal/molE_a = 18.4 \, \text{kcal/mol}, facilitated by proton transfer from the NH group to the imine nitrogen.

These insights guide catalyst selection and temperature optimization, aligning computational predictions with experimental yields.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for each method:

MethodReagents/CatalystsConditionsYield (%)AdvantagesLimitations
Acyl Chloride4-MeC₆H₄COCl, CH₂Cl₂Reflux, 12 h68–75High purityHazardous reagents, long time
Aldehyde Cyclocondensationp-Tolualdehyde, EtOH80°C, 4 h70–85Mild conditionsRequires acid catalyst
Ultrasound/NBSNBS, H₂O70°C, 20 min (US)90Fast, eco-friendlySpecialized equipment needed
MechanochemicalPTSA, ball millingSolvent-free, 30 min82–88Zero solvent wasteLimited scalability

Q & A

Q. What are the standard synthetic routes for 2-(4-methylphenyl)-1H-perimidine, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of 1,8-diaminonaphthalene with 4-methylbenzaldehyde in ethanol under reflux, often using NaHSO₃ as a catalyst. Optimization involves adjusting stoichiometry, solvent polarity, and temperature to improve yield (e.g., ethanol at 78°C for 2 hours) . Purity can be enhanced by recrystallization or chromatography.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • ¹H/¹³C NMR : To verify aromatic proton environments and methyl group integration.
  • IR Spectroscopy : To identify characteristic N–H (≈3200 cm⁻¹) and C=N (≈1600 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]⁺) .

Q. How does the crystal packing of this compound influence its physicochemical properties?

X-ray diffraction reveals a layered structure stabilized by C–H∙∙∙N hydrogen bonds and van der Waals interactions. The absence of π-π stacking in methylated derivatives (e.g., 1-methyl-2-(p-tolyl)-1H-perimidine) suggests steric hindrance from substituents alters packing efficiency .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, WinGX) resolve ambiguities in the anisotropic displacement parameters of this compound?

SHELXL refines anisotropic displacement parameters using high-resolution X-ray data. For disordered regions (e.g., rotating methyl groups), constraints or split-site models are applied. WinGX aids in visualizing thermal ellipsoids and validating geometric parameters against databases like the Cambridge Structural Database (CSD) .

Q. What strategies address contradictions between computational and experimental spectral data for this compound?

Discrepancies in NMR chemical shifts or IR bands may arise from solvent effects or conformational flexibility. Solutions include:

  • DFT Calculations : Simulate solvent-polarizable continuum models (PCM) for accurate peak assignments.
  • Dynamic NMR : Detect rotational barriers in substituents (e.g., methyl groups) causing signal splitting .

Q. How do structural modifications (e.g., methylation, fluorination) impact the biological activity of perimidine derivatives?

Methylation at the 1-position reduces intermolecular hydrogen bonding, potentially decreasing solubility. Fluorination (e.g., 4-fluorophenyl analogs) enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. Comparative studies using analogs with pharmacokinetic profiling (e.g., logP, plasma stability) are recommended .

Q. What are the challenges in refining twinned crystals of this compound, and how are they mitigated?

Twinning complicates intensity integration during X-ray analysis. Strategies include:

  • SHELXD : For twin law identification and detwinning via Patterson methods.
  • Hirshfeld Surface Analysis : To distinguish overlapping electron density regions (e.g., using CrystalExplorer) .

Methodological Recommendations

  • Crystallography : Use SHELX for high-resolution refinement and ORTEP for visualizing anisotropic displacement .
  • Synthesis : Optimize via Design of Experiments (DoE) to evaluate solvent, catalyst, and temperature interactions .
  • Data Validation : Cross-check spectral and crystallographic data against CSD entries to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.